(2S,4S)-2-methylpiperidin-4-ol
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including any catalysts or reagents used, reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry, functional groups, and any interesting structural features. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in structure determination .Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chemical and Pharmacological Studies
- Spiropiperidines Synthesis : Spiropiperidines, compounds related to piperidines, have gained popularity in drug discovery due to their three-dimensional chemical space exploration. The methodologies for constructing spiropiperidines could be relevant to studies involving “(2S,4S)-2-methylpiperidin-4-ol,” focusing on synthetic strategies and drug discovery applications (Griggs, Tape, & Clarke, 2018).
Bioanalytical Applications
- Aptamers in Bioanalysis : Aptamers, which are artificial single-stranded DNA or RNA sequences, show high specificity to their targets and have been increasingly explored for biosensing, diagnostics, and therapeutics. The use of compounds like “this compound” in the design or function of aptamers could be a novel area of research, given the importance of structural specificity in aptamer-target interactions (Iliuk, Hu, & Tao, 2011).
Environmental and Toxicological Studies
- Herbicide Toxicity and Environmental Impact : Studies on the environmental fate, behavior, and toxicological effects of herbicides, such as 2,4-D, highlight the importance of understanding the ecological impact of chemical compounds. Research on “this compound” could include its potential environmental impact and toxicological profile, drawing parallels with existing studies on related compounds (Islam et al., 2017).
Molecular Biology and Gene Expression
- Oligodeoxynucleotides as Gene Expression Inhibitors : The use of oligodeoxynucleotides to modulate gene expression provides a tool for gene therapy and the study of gene function. Compounds like “this compound” could be explored for their potential roles in these applications, particularly if they can be incorporated into oligodeoxynucleotides or related molecules to influence gene expression mechanisms (Stein & Cohen, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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